![molecular formula C34H38N8O3 B10817691 N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B10817691.png)
N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YKL-01-116 is a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has gained significant attention in the field of cancer research due to its ability to target and inhibit CDK7, which plays a crucial role in cell cycle regulation and transcription. By inhibiting CDK7, YKL-01-116 can potentially disrupt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YKL-01-116 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrazole core structure.
Introduction of functional groups: Various functional groups are introduced to the core structure through a series of reactions, including amination, acylation, and alkylation.
Final coupling reactions: The final step involves coupling the synthesized intermediates to form the complete YKL-01-116 molecule.
Industrial Production Methods
Industrial production of YKL-01-116 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
YKL-01-116 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert YKL-01-116 into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving YKL-01-116 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of YKL-01-116 with modified functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
YKL-01-116 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to inhibit CDK7 and disrupt cancer cell proliferation.
Biological Studies: YKL-01-116 is used as a tool compound to study the role of CDK7 in cell cycle regulation and transcription.
Drug Development: The compound serves as a lead compound for the development of new CDK7 inhibitors with improved efficacy and selectivity.
Industrial Applications: YKL-01-116 is used in the development of diagnostic tools and assays for cancer research and drug screening.
Mécanisme D'action
YKL-01-116 exerts its effects by selectively and covalently binding to CDK7. This binding inhibits the kinase activity of CDK7, leading to the disruption of cell cycle progression and transcription. The compound targets the active site of CDK7, forming a covalent bond with a cysteine residue, which results in irreversible inhibition . This inhibition affects the phosphorylation of RNA polymerase II and other substrates, ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
YKL-01-116 is compared with other CDK7 inhibitors, such as THZ1 and YKL-5-124. While all these compounds target CDK7, YKL-01-116 exhibits higher selectivity and potency towards CDK7 compared to THZ1. YKL-5-124, on the other hand, is another potent CDK7 inhibitor but has a different chemical structure and mechanism of action .
Similar Compounds
THZ1: A potent CDK7 inhibitor with a different chemical structure.
YKL-5-124: Another selective CDK7 inhibitor with a unique mechanism of action.
Propriétés
Formule moléculaire |
C34H38N8O3 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40) |
Clé InChI |
VBYGXNURPHQSPG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



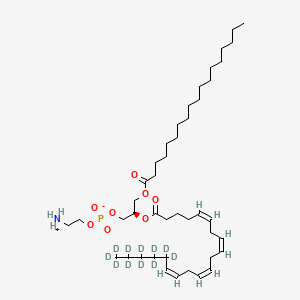
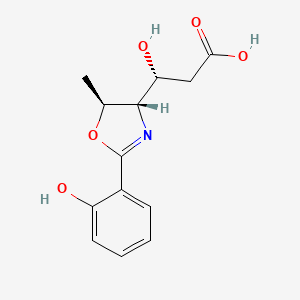
![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
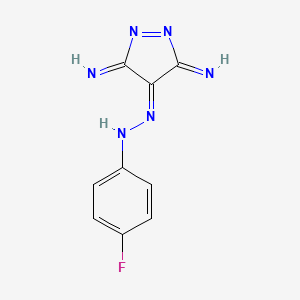
![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)
![2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
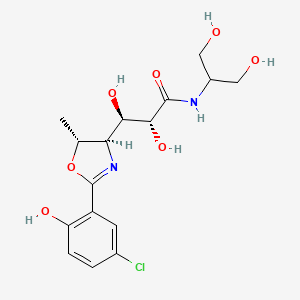
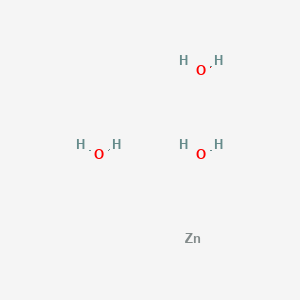
![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)
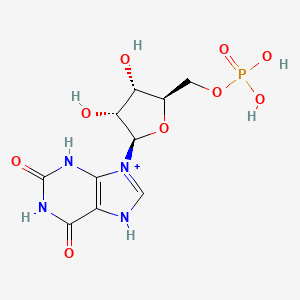
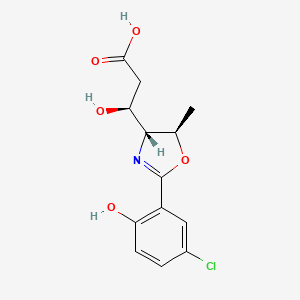
![11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one](/img/structure/B10817683.png)
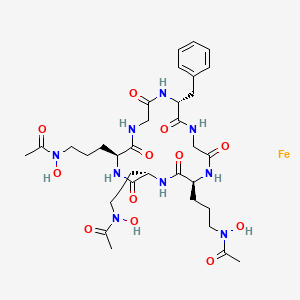
![(2S)-4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butyl-1-[(2S,4R,5S)-2-hydroxy-4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-phenylhexyl]piperazine-2-carboxamide](/img/structure/B10817696.png)